8-Chloro-6-methoxyquinoline
Overview
Description
8-Chloro-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 6th position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as 8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
For instance, 8-Hydroxyquinoline and its analogs, when mixed with copper, have been shown to inhibit proteasomal activity and proliferation in cultured human cancer cells .
Biochemical Pathways
It is known that compounds containing the 8-hydroxyquinoline moiety can act as potential building blocks for various pharmacologically active scaffolds .
Pharmacokinetics
It is known that the compound has a molecular weight of 19363 , which may influence its bioavailability.
Result of Action
It is suggested that the compound may have therapeutic value and could act as a lead for the development of drugs against numerous diseases, including cancer .
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Chloro-6-methoxyquinoline are not well-studied. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the quinoline derivative .
Cellular Effects
Some quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on the stability, degradation, and long-term effects on cellular function of this compound in in vitro or in vivo studies are needed .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 6-methoxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 8th position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Chloro-6-methoxyquinoline has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the chlorine atom at the 8th position, resulting in different chemical and biological properties.
8-Chloroquinoline: Lacks the methoxy group at the 6th position, affecting its reactivity and applications.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different pharmacological activities.
Uniqueness: 8-Chloro-6-methoxyquinoline is unique due to the combined presence of both the chlorine atom and the methoxy group, which imparts distinct chemical reactivity and biological activities compared to its analogs .
Properties
IUPAC Name |
8-chloro-6-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLOGWJGGBMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609425 | |
Record name | 8-Chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796851-15-5 | |
Record name | 8-Chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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